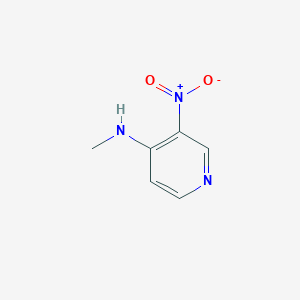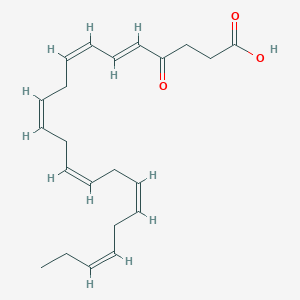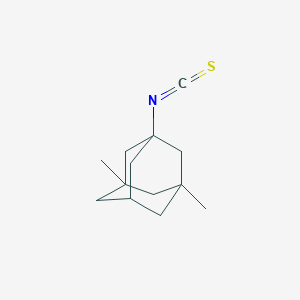
3-Hexyn-2-one
Overview
Description
3-Hexyn-2-one is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a mono-isotopic mass of 96.057518 Da .
Synthesis Analysis
The synthesis of this compound involves the use of catalysts. For instance, Pd nanoparticles have been used in the synthesis of Pd nanoparticles via microemulsions . Another study showed that the activity of the catalyst was enhanced when the reaction was carried out in the presence of NH4Cl or CH3COONa·3H2O .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The InChI string representation of its structure isInChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 . Physical And Chemical Properties Analysis
This compound is a liquid at 20°C with a density of 0.9±0.1 g/cm3 . It has a boiling point of 130.4±23.0 °C at 760 mmHg and a vapour pressure of 9.7±0.2 mmHg at 25°C . The compound has a molar refractivity of 27.9±0.3 cm3 .Scientific Research Applications
Catalysis and Chemical Synthesis
3-Hexyn-2-one plays a significant role in catalysis and chemical synthesis. For example, under nickel catalysis and in the presence of 3-hexyne, specific reactions can be selectively controlled (Kimura, Tatsuyama, Kojima, & Tamaru, 2007). Additionally, 3-hexyne is utilized in the synthesis of various compounds, including 3-hexyl-1H-isochromen-1-one, highlighting its utility in organic synthesis and the importance of reaction conditions like catalysts, ligands, and temperature (Zhou, 2011).
Molecular Structure and Conformational Analysis
The molecular structure and conformation of compounds related to this compound, such as 3-hexyn-1,6-diol, have been studied extensively. For instance, the conformational composition of 3-hexyn-1,6-diol has been analyzed using gas electron diffraction and ab initio calculations (Trætteberg, Bakken, Hopf, Mlynek, & Mahle, 2000). Similarly, conformational and vibrational analyses of related compounds like 2-pentyne and 2-hexyne provide insights into their chemical behavior (Crowder & Blankenship, 1989).
Atmospheric Chemistry and Environmental Science
This compound derivatives, such as alkoxy radicals, have been studied in the context of atmospheric chemistry. The reactions of these radicals under atmospheric conditions help in understanding their environmental impacts and behavior (Eberhard, Muller, Stocker, & Kerr, 1995).
Hydrogenation and Surface Chemistry
The hydrogenation of 3-hexyne has been researched to understand its selectivity and the effects of different catalysts and supporting materials (Alvez-Manoli, Pinnavaia, Zhang, Lee, Marín-Astorga, Rodriguez, Imbert, Reyes, & Marin-Astorga, 2010). This is crucial for developing more efficient and selective catalytic processes in chemical manufacturing.
Safety and Hazards
Mechanism of Action
Target of Action
3-Hexyn-2-one is a chemical compound with the molecular formula C6H8O . It is a member of the class of compounds known as ketones , which are organic compounds containing a carbonyl group bonded to two carbon atoms
Mode of Action
For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen in the carbonyl group of the ketone can act as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions involving carbonyl groups, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways, potentially influencing cellular processes.
properties
IUPAC Name |
hex-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPKZGQTMVYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075114 | |
| Record name | 3-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1679-36-3 | |
| Record name | 3-Hexyn-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hexyn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the asymmetric reduction of 3-Hexyn-2-one?
A1: this compound, an internal α,β-acetylenic ketone, has been successfully reduced asymmetrically to its corresponding propargyl alcohol using potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane as a chiral reducing agent. This reaction, conducted in THF at 0°C, yielded the (R)-enantiomer of the propargyl alcohol with an enantiomeric excess (ee) of 34% []. Another study achieved a 39% ee of the (R)-enantiomer using potassium B-methoxydiisopinocampheylborohydride as a chiral reducing agent [].
Q2: How does the structure of this compound influence its reactivity with bromine chloride and iodine monochloride?
A2: this compound reacts with both bromine chloride (BrCl) and iodine monochloride (ICl) to primarily yield the (Z)-anti-Markovnikov (AM) regioisomer in dichloromethane (CH2Cl2) []. This preference for the (Z)-AM product is attributed to the electronic and steric effects of the carbonyl group conjugated to the triple bond, influencing the halonium ion intermediate formation and subsequent nucleophilic attack.
Q3: Has this compound been used in reactions involving Frustrated Lewis Pairs?
A3: Yes, this compound has been shown to react with the aluminum/phosphorus Frustrated Lewis Pair (FLP) Mes2P-C(AltBu)2=C(H)Ph []. This reaction proceeds through a C-H bond activation at the carbonyl methyl group, ultimately forming a unique ligand featuring two conjugated C=C bonds []. This highlights the potential of this compound as a substrate in FLP chemistry for generating novel organic molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






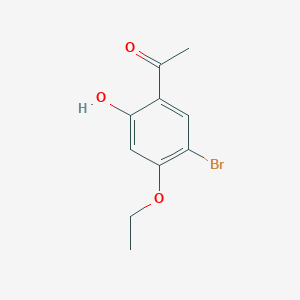
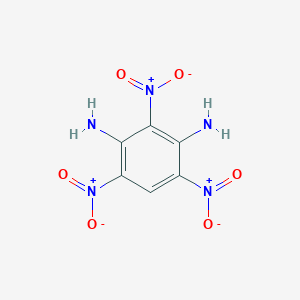
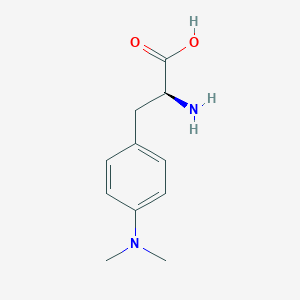

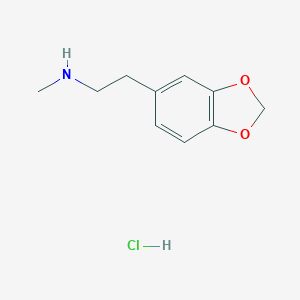
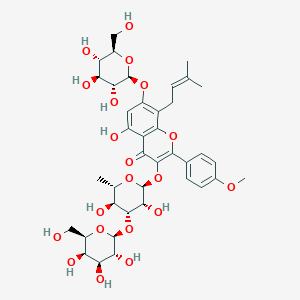
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
